Heptadecanoyl chloride
Overview
Description
C17H33ClO . It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. This compound is a member of the acid chlorides family and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
Heptadecanoyl chloride is a long-chain fatty acid chloride that primarily targets phospholipids in biological membranes . It reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine . Phospholipids are crucial components of cell membranes, providing structural integrity and participating in signal transduction.
Mode of Action
this compound interacts with its targets through acylation, a process where an acyl group is covalently bonded to a molecule . In this case, the this compound molecule provides the acyl group, which is transferred to the phosphoethanolamine, resulting in the formation of a new phosphatidylethanolamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phospholipid metabolism pathway. The formation of new phosphatidylethanolamines can alter the composition of cell membranes, potentially affecting membrane fluidity, permeability, and the function of membrane-bound proteins .
Result of Action
The primary result of this compound’s action is the alteration of cell membrane composition. This can have various downstream effects, depending on the specific cell type and the role of the membrane in that cell’s function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids can affect its incorporation into cell membranes. Additionally, factors such as pH and temperature can influence the rate of the acylation reaction .
Biochemical Analysis
Biochemical Properties
Heptadecanoyl chloride plays a significant role in biochemical reactions. It is often used as a reagent in the synthesis of various biochemical compounds. For instance, it reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a reagent in the synthesis of other biochemical compounds It may bind to other molecules, leading to the formation of complex structures
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanoyl chloride is typically synthesized through the reaction of heptadecanoic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C17H35COOH} + \text{SOCl2} \rightarrow \text{C17H33COCl} + \text{SO2} + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .
Chemical Reactions Analysis
Types of Reactions: Heptadecanoyl chloride undergoes several types of chemical reactions, including:
Acylation Reactions: It is commonly used in Friedel-Crafts acylation to introduce the heptadecanoyl group into aromatic compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecanoic acid and hydrochloric acid.
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively
Common Reagents and Conditions:
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: Occurs readily in the presence of water.
Nucleophilic Substitution: Typically conducted under anhydrous conditions to prevent hydrolysis
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Heptadecanoic Acid: Formed by hydrolysis
Scientific Research Applications
Heptadecanoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the heptadecanoyl group into various molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of surfactants, dyes, and other industrial chemicals
Comparison with Similar Compounds
Heptadecanoyl chloride can be compared with other acid chlorides such as:
Palmitoyl Chloride (C16H31ClO): Similar in structure but with one less carbon atom.
Stearoyl Chloride (C18H35ClO): Similar in structure but with one more carbon atom.
Lauroyl Chloride (C12H23ClO): Shorter chain acid chloride with different reactivity and applications
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. It is particularly useful in applications requiring a specific hydrophobic character and reactivity .
Properties
IUPAC Name |
heptadecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQUAGMQCUEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393225 | |
Record name | Heptadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40480-10-2 | |
Record name | Heptadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecanoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the role of heptadecanoyl chloride in the research on functionalized polymers?
A1: The research by Fleming [] investigated modifying the surface properties of polymers to enhance adhesion. One specific polymer studied was poly(chlorotrifluoroethylene) (PCTFE). The researchers modified the PCTFE surface with a series of steps:
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